molecular formula C20H18F2N4O3 B1222929 Fandofloxacin CAS No. 164150-99-6

Fandofloxacin

Cat. No.: B1222929
CAS No.: 164150-99-6
M. Wt: 400.4 g/mol
InChI Key: AWCAUUQZTXYMPB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Fandofloxacin involves several key steps:

    Condensation: Ethyl 2,4,5-trifluorobenzoylacetate is condensed with triethyl orthoformate in refluxing acetic anhydride to produce benzoyl ethoxyacrylate.

    Enamine Formation: The benzoyl ethoxyacrylate is further condensed with 2-amino-5-fluoropyridine to afford enamine.

    Cyclization: The enamine undergoes cyclization in the presence of potassium carbonate to form a quinolone derivative.

    Substitution: The 7-fluoride group of the quinolone is displaced by N-methylpiperazine in cold pyridine to yield the piperazinyl quinolone.

    Hydrolysis: Finally, ester hydrolysis under acidic conditions yields this compound.

Chemical Reactions Analysis

Fandofloxacin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to changes in its antibacterial activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form new derivatives.

    Hydrolysis: Ester hydrolysis is a common reaction used in its synthesis.

Common reagents and conditions used in these reactions include potassium carbonate, N-methylpiperazine, and acidic hydrolysis conditions. Major products formed from these reactions include various quinolone derivatives .

Scientific Research Applications

Fandofloxacin has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of bacterial infections, including urinary tract infections and other urogenital diseases . Its broad-spectrum activity makes it a valuable compound in the field of infectious diseases. Additionally, this compound has been investigated for its developmental toxicity and pharmacokinetics .

Mechanism of Action

Fandofloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Fandofloxacin is similar to other fluoroquinolone antibiotics such as ciprofloxacin and ofloxacin. it possesses unique structural features, including the presence of a 5-fluoropyridin-2-yl group, which contributes to its distinct antibacterial spectrum . Similar compounds include:

This compound’s unique structural attributes and broad-spectrum activity make it a valuable addition to the fluoroquinolone class of antibiotics.

Properties

CAS No.

164150-99-6

Molecular Formula

C20H18F2N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29)

InChI Key

AWCAUUQZTXYMPB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

Synonyms

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride
DW 116
DW-116

Origin of Product

United States

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